A Technical Guide to the Structural Elucidation of Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate
A Technical Guide to the Structural Elucidation of Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research, development, and regulatory approval rests. This is particularly true for novel heterocyclic compounds, which form the backbone of many modern pharmaceuticals. This in-depth guide provides a comprehensive, methodology-driven approach to the structural elucidation of Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate, a substituted benzofuran with significant potential in medicinal chemistry.[1][2] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each step is presented as a self-validating system, where the output of one technique provides a hypothesis that is rigorously tested by the next, culminating in a single, irrefutable structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a practical and intellectually robust framework for structural analysis.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran and its derivatives are a vital class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[2] Their rigid, planar structure and capacity for diverse functionalization have made them privileged scaffolds in drug discovery, with demonstrated applications as anti-tumor, antibacterial, anti-inflammatory, and antiviral agents.[2][3][4] Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate (Molecular Formula: C₁₁H₁₀ClNO₃[5][6]) incorporates several key pharmacophores: a benzofuran core, a reactive amino group for further synthesis, and a halogen substituent, which can modulate pharmacokinetic properties.
Given this therapeutic potential, the absolute certainty of its molecular structure is paramount. An error in the assignment of substituent positions could lead to the pursuit of inactive isomers, wasting significant resources and time. The following guide, therefore, presents a logical and efficient workflow for confirming the identity and structure of this compound with an exceptionally high degree of confidence.
The Elucidation Workflow: A Multi-Pronged Strategy
Effective structural elucidation is not a linear process but an integrated strategy where each analytical technique provides a unique piece of the puzzle.[7][8] The overall workflow is designed to first establish the elemental composition and molecular mass, then identify the functional groups present, and finally, map the precise connectivity of every atom in the molecule.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Rationale: Mass spectrometry (MS) is the initial and most critical step. Its primary purpose is to determine the molecular weight of the compound with high precision.[7] For halogenated compounds like Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate, MS provides two immediate points of self-validation: the nitrogen rule and the characteristic isotopic signature of chlorine.[9][10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
Data Interpretation and Validation
The molecular formula C₁₁H₁₀ClNO₃ has a monoisotopic mass of 239.0349.
-
Nitrogen Rule: The nominal molecular weight is 239, an odd number. The nitrogen rule states that an odd molecular weight strongly implies the presence of an odd number of nitrogen atoms, which is consistent with our proposed structure containing one nitrogen.[9]
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, where the M+2 peak has roughly one-third the intensity of the M peak.[10] Observing this pattern is a definitive confirmation of the presence of a single chlorine atom.
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Description |
| [M(³⁵Cl)+H]⁺ | 240.0422 | ~240.0420 | Molecular ion peak with the most abundant chlorine isotope. |
| [M(³⁷Cl)+H]⁺ | 242.0393 | ~242.0391 | Isotope peak, approximately 32% the intensity of the M+H peak.[10] |
Table 1: Predicted High-Resolution Mass Spectrometry data for C₁₁H₁₀ClNO₃.
The combination of an accurate mass measurement, adherence to the nitrogen rule, and the distinctive chlorine isotopic pattern provides powerful, self-validating evidence for the proposed molecular formula.
Infrared Spectroscopy: Identifying Functional Groups
Expertise & Rationale: Infrared (IR) spectroscopy probes the vibrational frequencies of covalent bonds. It is an exceptionally rapid and effective technique for identifying the functional groups present in a molecule, thereby confirming that the correct chemical building blocks are in place.[11] For our target compound, we expect to see characteristic absorptions for the amine N-H bonds, the ester carbonyl (C=O) bond, and bonds associated with the aromatic system.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be run first.
Predicted IR Absorptions and Interpretation
The IR spectrum provides a "fingerprint" of the molecule's functional groups.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |
| 3450–3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Two distinct, sharp to medium bands. |
| 3100–3000 | C-H Stretch | Aromatic | Multiple weak to medium sharp bands.[12] |
| 2980–2850 | C-H Stretch | Aliphatic (Ethyl) | Medium to strong sharp bands. |
| 1715–1690 | C=O Stretch | α,β-Unsaturated Ester | A very strong, sharp absorption. Conjugation lowers the frequency from a typical ester (~1735 cm⁻¹). |
| 1620–1580 | N-H Bend | Primary Amine | Medium intensity band. |
| 1600 & 1475 | C=C Stretch | Aromatic Ring | Two sharp bands of variable intensity. |
| 1250–1200 | C-O Stretch | Ester / Aryl Ether | Strong, characteristic band. |
| 850–800 | C-H Out-of-plane Bend | Aromatic | Strong band indicative of the substitution pattern on the benzene ring. |
| 780-740 | C-Cl Stretch | Aryl Chloride | Medium to strong band. |
Table 2: Predicted characteristic Infrared absorption bands for Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate.
Nuclear Magnetic Resonance Spectroscopy: Mapping the Atomic Connectivity
Expertise & Rationale: While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the atomic skeleton. ¹H NMR reveals the chemical environment, number, and neighboring protons for all hydrogen atoms, while ¹³C NMR does the same for the carbon framework. Together, they allow for the unambiguous assembly of the molecule's structure and are the ultimate arbiter for confirming positional isomerism.
Caption: Numbering scheme for NMR assignments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and sufficient scans (8-16) for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
¹H NMR Data: Interpretation and Assignment
The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons, the two amine protons, and the five protons of the ethyl group.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |
| ~7.6 | 1H | d | ~2.0 | H-4 | The H-4 proton is ortho to the electron-withdrawing chlorine, shifting it downfield. It appears as a doublet due to coupling with H-6. |
| ~7.3 | 1H | dd | ~8.5, 2.0 | H-6 | The H-6 proton is coupled to both H-7 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets. |
| ~7.0 | 1H | d | ~8.5 | H-7 | The H-7 proton is ortho to the furan oxygen and coupled to H-6, appearing as a doublet. |
| ~5.9 | 2H | br s | - | -NH₂ | The amine protons are typically broad and do not couple. Their chemical shift can vary and they are exchangeable with D₂O.[13] |
| 4.35 | 2H | q | ~7.1 | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| 1.38 | 3H | t | ~7.1 | -OCH₂CH₃ | The terminal methyl protons are split into a triplet by the two neighboring methylene protons. |
Table 3: Predicted ¹H NMR data (400 MHz, CDCl₃).
¹³C NMR Data: Interpretation and Assignment
The proton-decoupled ¹³C NMR spectrum will confirm the carbon backbone, showing 11 distinct signals for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~150 | C-7a | Aromatic carbon attached to the furan oxygen. |
| ~145 | C-3a | Aromatic carbon at the fusion of the two rings. |
| ~135 | C-3 | Furan ring carbon bearing the amino group. |
| ~129 | C-5 | Aromatic carbon directly bonded to chlorine. Its signal may be less intense. |
| ~128 | C-4 | Aromatic CH carbon. |
| ~122 | C-6 | Aromatic CH carbon. |
| ~112 | C-7 | Aromatic CH carbon ortho to the furan oxygen. |
| ~110 | C-2 | Furan ring carbon attached to the ester group. |
| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl group, attached to oxygen. |
| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group. |
Table 4: Predicted ¹³C NMR data (100 MHz, CDCl₃). Assignments are based on data from similar structures.[14]
The combination of ¹H and ¹³C NMR data provides a complete and unambiguous picture of the molecule. The characteristic triplet-quartet pattern confirms the ethyl ester, while the splitting patterns and chemical shifts of the aromatic protons definitively establish the 1,2,4-substitution pattern on the benzene ring, thus confirming the position of the chlorine atom at C-5.
Conclusion: Integrated Structural Confirmation
The structural elucidation of Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate is achieved not by a single measurement, but by the logical and systematic integration of multiple, complementary analytical techniques.
-
Mass Spectrometry confirmed the molecular formula C₁₁H₁₀ClNO₃ via accurate mass and the unambiguous isotopic signature of a single chlorine atom.
-
Infrared Spectroscopy verified the presence of all key functional groups: a primary amine, an unsaturated ester, and a substituted aromatic system.
-
NMR Spectroscopy provided the final, definitive proof of structure, mapping the precise connectivity of every proton and carbon atom and confirming the 5-chloro substitution pattern.
References
-
Fung, D., Boyd, R. K., Safe, S., & Chittim, B. G. (1985). Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. Biomedical Mass Spectrometry, 12(6), 247–253. Available at: [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. Available at: [Link]
-
JAM. (2026). Chemistry (CY) Syllabus. JAM. Available at: [Link]
-
University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. UCD. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-chlorobenzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Mal, D. R. (2013). Overview of Structure Determination in Heterocyclic Chemistry. NPTEL. Available at: [Link]
-
Crotti, A. E. M., et al. (2016). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available at: [Link]
-
NIST. (n.d.). 2-Aminobenzophenone. NIST Chemistry WebBook. Available at: [Link]
-
Miao, M., et al. (2019). Synthesis of benzofuran derivatives. ResearchGate. Available at: [Link]
-
Guillaumet, G., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. Available at: [Link]
-
Wang, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3696. Available at: [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available at: [Link]
-
Taylor, R. J. K., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton. Available at: [Link]
-
LibreTexts. (n.d.). INFRARED SPECTROSCOPY (IR). Chemistry LibreTexts. Available at: [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. Available at: [Link]
-
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. ICT Prague. Available at: [Link]
-
Yamuna, A. J., et al. (2012). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. Available at: [Link]
-
SpectraBase. (n.d.). 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, ethyl ester [13C NMR]. Wiley. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Compound ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate - Chemdiv [chemdiv.com]
- 6. Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate [cymitquimica.com]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Ethyl 3-aminobenzoate(582-33-2) 13C NMR spectrum [chemicalbook.com]
